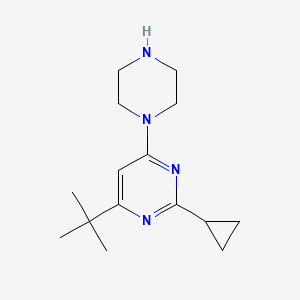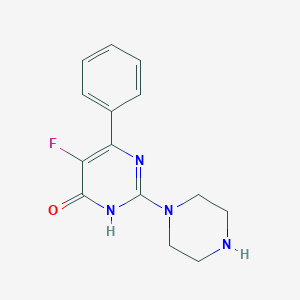![molecular formula C13H18N2OS B6449182 2-[(cyclobutylmethyl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one CAS No. 2640943-34-4](/img/structure/B6449182.png)
2-[(cyclobutylmethyl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Cyclobutylmethyl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a cyclobutylmethyl group attached to a sulfanyl moiety, which is linked to a hexahydroquinazolinone core, making it a unique structure with potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(cyclobutylmethyl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one typically involves multiple steps:
Formation of the Quinazolinone Core: The initial step often involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazolinone core.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions. For instance, a thiol (R-SH) can react with a halogenated precursor of the quinazolinone under basic conditions to form the sulfanyl linkage.
Attachment of the Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced through alkylation reactions. This step might involve the use of cyclobutylmethyl halides in the presence of a base to facilitate the alkylation of the sulfanyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in 2-[(cyclobutylmethyl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group. Halogenated reagents can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, NaBH₄
Substitution: Alkyl halides, aryl halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinazolinones
Substitution: Various alkylated or arylated derivatives
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound may exhibit biological activity, making it a candidate for studies in antimicrobial, anti-inflammatory, or anticancer research.
Medicine: Potential pharmacological applications include the development of new therapeutic agents. Its structure could be modified to enhance its activity or reduce toxicity.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[(cyclobutylmethyl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one would depend on its specific biological target. Generally, quinazolinones can interact with various enzymes or receptors, modulating their activity. The sulfanyl group might enhance binding affinity or selectivity towards certain molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Cyclopropylmethyl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one
- 2-[(Cyclopentylmethyl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one
- 2-[(Cyclohexylmethyl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one
Uniqueness
Compared to its analogs, 2-[(cyclobutylmethyl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one features a cyclobutylmethyl group, which may confer unique steric and electronic properties. These differences can influence its reactivity, biological activity, and overall pharmacokinetic profile, making it a distinct and valuable compound for further research and development.
Properties
IUPAC Name |
2-(cyclobutylmethylsulfanyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c16-12-10-6-1-2-7-11(10)14-13(15-12)17-8-9-4-3-5-9/h9H,1-8H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNYSYGZTBERCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)SCC3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-fluoro-2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449109.png)
![5-fluoro-2-[4-(1-methyl-1H-imidazole-4-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449111.png)
![5-fluoro-6-(propan-2-yl)-2-[4-(1,3-thiazole-4-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449119.png)
![2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole](/img/structure/B6449136.png)
![5-fluoro-2-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449140.png)
![5-fluoro-2-[4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449142.png)

![5-fluoro-6-(propan-2-yl)-2-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449164.png)
![5-fluoro-2-[4-(5-fluoropyridine-3-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449168.png)
![5-fluoro-2-[4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449170.png)

![8-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4',6'-dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6449189.png)
![6-cyclopropyl-2-[4-(3,3-difluorocyclobutanecarbonyl)piperazin-1-yl]-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6449192.png)
![6-cyclopropyl-2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6449199.png)
